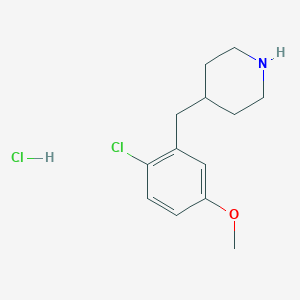

4-(2-Chloro-5-methoxybenzyl)piperidine hcl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H19Cl2NO |

|---|---|

Molecular Weight |

276.20 g/mol |

IUPAC Name |

4-[(2-chloro-5-methoxyphenyl)methyl]piperidine;hydrochloride |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H |

InChI Key |

FIJNSIIETVJGRE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CC2CCNCC2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Chloro 5 Methoxybenzyl Piperidine Analogs

Retrosynthetic Analysis of the Piperidine (B6355638) Core and Benzyl (B1604629) Substituent

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(2-chloro-5-methoxybenzyl)piperidine, the analysis involves two primary disconnections: the bond between the piperidine ring and the benzyl group, and the bonds within the piperidine ring itself.

The most logical disconnection is the C-C bond between the piperidine at position 4 and the benzyl group. This leads to a 4-substituted piperidine synthon and a 2-chloro-5-methoxybenzyl synthon. The piperidine synthon can be derived from a variety of starting materials, while the benzyl synthon can be prepared from 2-chloro-5-methoxybenzaldehyde (B186433) or a related derivative. This approach allows for a convergent synthesis, where the two key fragments are prepared separately and then combined in a final step. youtube.com

Further deconstruction of the piperidine ring can be envisioned through various cyclization strategies. For instance, a disconnection of one of the C-N bonds and a C-C bond can lead to a linear amino alcohol or amino halide precursor. organic-chemistry.org This highlights the flexibility in choosing a synthetic route based on the availability of starting materials and the desired substitution pattern on the piperidine ring.

Key Synthetic Pathways for the Piperidine Ring System

The piperidine ring is a common structural motif in many biologically active compounds, and numerous methods for its synthesis have been developed. nih.govnih.gov These can be broadly categorized into strategies that modify a pre-existing piperidine ring and those that construct the ring from acyclic precursors.

Alkylation Strategies for Piperidine Nitrogen

N-alkylation of a pre-formed piperidine ring is a straightforward method to introduce substituents on the nitrogen atom. researchgate.net This typically involves the reaction of piperidine or a 4-substituted piperidine with an appropriate alkylating agent, such as an alkyl halide or tosylate. The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net The choice of base and solvent can influence the reaction rate and yield. For instance, using a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as DMF is a common practice. researchgate.net The stereochemistry of N-alkylation can be influenced by the existing substituents on the piperidine ring, with the incoming alkyl group generally preferring an equatorial position to minimize steric hindrance. acs.org

Table 1: Conditions for N-Alkylation of Piperidine Derivatives

| Alkylating Agent | Base | Solvent | Temperature | Reference |

| Alkyl bromide/iodide | None/KHCO3 | Acetonitrile | Room Temp. | researchgate.net |

| Alkyl halide | K2CO3 | DMF | Room Temp. | researchgate.net |

| Alkyl p-toluenesulfonates | - | - | - | acs.org |

This table is for illustrative purposes and specific conditions may vary.

Reductive Amination Approaches for Benzyl Linkage

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly well-suited for creating the benzyl-piperidine linkage. researchgate.netpearson.com This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.comyoutube.com

In the context of synthesizing 4-(2-chloro-5-methoxybenzyl)piperidine, this would involve the reaction of 4-piperidone (B1582916) with 2-chloro-5-methoxybenzylamine or, more commonly, the reaction of piperidine with 2-chloro-5-methoxybenzaldehyde. pearson.com The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound. youtube.com Continuous-flow hydrogenation using catalysts like Pd/C has also been shown to be an efficient and scalable method for reductive amination. researchgate.net The versatility of this method allows for the synthesis of primary, secondary, and tertiary amines. uni-bayreuth.de

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features | Reference |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for iminium ions, effective under mildly acidic conditions. | youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Milder and less toxic than NaBH3CN, effective for a wide range of substrates. | - |

| Hydrogen (H2) with a catalyst (e.g., Pd/C) | "Green" reducing agent, suitable for large-scale synthesis, can be performed in flow reactors. | researchgate.net |

This table provides a general overview; specific reaction conditions should be optimized for each substrate.

Cyclization Reactions for Piperidine Formation

The construction of the piperidine ring from acyclic precursors offers a high degree of flexibility in introducing various substituents. beilstein-journals.org Several cyclization strategies have been developed, including intramolecular nucleophilic substitution, aza-Prins cyclization, and radical-mediated cyclizations. organic-chemistry.orgnih.govbeilstein-journals.org

Intramolecular cyclization of amino alcohols or amino halides is a classic approach. organic-chemistry.org For example, a 5-aminoalkanol can be cyclized to a piperidine under appropriate conditions. dtic.mil Aza-Prins-type cyclization, involving the reaction of homoallylic amines with aldehydes mediated by a Lewis acid like NbCl5, can provide access to substituted piperidines, including 4-chloro-piperidine derivatives. rasayanjournal.co.in Radical cyclizations of unsaturated amines also offer a pathway to the piperidine core. nih.gov More recently, electroreductive cyclization of imines with terminal dihaloalkanes has emerged as a greener alternative to traditional methods. nih.gov

Introduction and Modification of the 2-Chloro-5-methoxybenzyl Moiety

The synthesis of the 2-chloro-5-methoxybenzyl portion of the molecule requires specific aromatic substitution reactions. The starting material is often a substituted benzene (B151609) derivative that can be further functionalized.

Halogenation Strategies on Aromatic Rings

The introduction of the chlorine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com The directing effects of the existing substituents on the benzene ring play a critical role in determining the position of the incoming halogen. libretexts.org A methoxy (B1213986) group (-OCH3) is an ortho-, para-directing and activating group, while a carbonyl group (if present) would be a meta-directing and deactivating group. libretexts.org

For the synthesis of a 2-chloro-5-methoxy-substituted aromatic ring, one might start with a methoxy-substituted benzene derivative. pearson.com Halogenation of an alkylarene can occur either on the ring or the alkyl side chain, depending on the reaction conditions. For ring halogenation, a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) is typically used at room temperature. libretexts.org The reaction of benzene with chlorine or bromine in the presence of a catalyst replaces a hydrogen atom with the corresponding halogen. libretexts.org The synthesis of specific isomers, such as 2-chloro-5-iodobenzoic acid, has been achieved through a sequence of nitration, reduction, and diazotization-iodination starting from o-chlorobenzoic acid. patsnap.com

The preparation of the required benzyl halide or aldehyde can be achieved from the corresponding benzoic acid or alcohol. For instance, 5-chloro-2-methoxybenzoyl chloride can be synthesized from the corresponding benzoic acid. nih.gov

Ether Formation Methods for Methoxy Groups

The introduction of a methoxy group onto an aromatic ring, such as the one present in the 2-chloro-5-methoxybenzyl moiety, is a fundamental transformation in organic synthesis. Several established and modern methods are employed to achieve this etherification.

The Williamson ether synthesis is a classic and widely used method that involves the reaction of a phenoxide ion with a methylating agent, such as methyl iodide or dimethyl sulfate. numberanalytics.com For precursors to 4-(2-chloro-5-methoxybenzyl)piperidine, this would typically involve a substituted chlorophenol being deprotonated with a strong base to form the nucleophilic phenoxide, which then displaces a halide from the methylating agent.

Another classical approach is the Ullmann condensation , which is particularly useful for forming diaryl ethers but can be adapted for alkyl-aryl ethers. numberanalytics.com This method traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or alkoxide. numberanalytics.com

More contemporary methods often feature transition metal catalysis, which can offer milder reaction conditions and broader substrate scope. Copper-catalyzed methoxylation of aryl halides has been developed as an efficient method. google.com Innovations in this area include the use of specific ligands to modulate the reactivity and efficiency of the copper catalyst, allowing for the methoxylation of even challenging substrates like aryl chlorides under relatively mild conditions. google.com

In complex molecular settings, a multi-step sequence might be necessary. For instance, a method involving the chlorination of an aromatic ring followed by nucleophilic substitution with a methoxide (B1231860) anion has been described. clockss.org The efficiency of this substitution can be significantly enhanced by forming a chromium tricarbonyl complex with the aromatic ring, which activates the ring towards nucleophilic attack. clockss.org This approach is notable as the complex formation can proceed under neutral conditions, preserving other functional groups within the molecule. clockss.org

The table below summarizes key ether formation strategies.

Table 1: Comparison of Ether Formation Methods for Aromatic Methoxy Groups| Method | Reagents | Key Features |

|---|---|---|

| Williamson Synthesis | Phenol, Strong Base (e.g., NaH), Methyl Halide (e.g., CH₃I) | Classic Sₙ2 reaction; robust and widely applicable. numberanalytics.com |

| Ullmann Condensation | Aryl Halide, Methanol/Methoxide, Copper Catalyst | Useful for sterically hindered substrates; can require high temperatures. numberanalytics.com |

| Modern Cu-Catalysis | Aryl Halide, Methoxylating Agent, Cu-catalyst, Ligand | Milder conditions, improved efficiency and substrate scope. google.com |

| Cr-Complex Activation | Chloro-arene, Cr(CO)₆, Methoxide, Crown Ether | Activates the ring for nucleophilic substitution; useful for complex molecules. clockss.org |

Palladium-Catalyzed Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of substituted piperidine analogs. nih.gov These reactions offer a versatile means to introduce the 2-chloro-5-methoxybenzyl group or to otherwise functionalize the piperidine scaffold.

A primary application of this chemistry is the formation of the bond between the piperidine ring and the aryl moiety. While the target compound features a benzyl group attached to the piperidine C4 position, a common strategy for related analogs involves the direct arylation of the piperidine ring. Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful technique to directly forge a bond between a C-H position on the piperidine ring and an aryl group. acs.orgacs.org Using a directing group, such as an aminoquinoline amide attached to the piperidine nitrogen, can guide the palladium catalyst to selectively activate a specific C-H bond, for instance at the C4 position, for coupling with an aryl halide. acs.org

The general mechanism for these cross-coupling reactions, such as the Suzuki or Heck reactions, involves a catalytic cycle with a palladium(0) species. organic-chemistry.orgyoutube.com This cycle typically includes three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate. acs.orgyoutube.com

Transmetalation (in Suzuki-type reactions): An organoboron compound (R-B(OR)₂) transfers its organic group to the palladium(II) complex.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. acs.org

The choice of ligands for the palladium catalyst is critical for the reaction's success, influencing stability, reactivity, and selectivity. nih.gov These reactions are valued for their high functional group tolerance, allowing for the coupling of complex molecular fragments late in a synthetic sequence. nih.govorganic-chemistry.org

Formation and Rationale for Hydrochloride Salt Derivatives

The synthesis of 4-(2-chloro-5-methoxybenzyl)piperidine often concludes with its conversion to the hydrochloride (HCl) salt. This is a common practice for amine-containing compounds in medicinal chemistry and pharmaceutical development. google.com

Formation: The piperidine moiety contains a basic secondary amine functional group. wikipedia.org The formation of the hydrochloride salt is a straightforward acid-base reaction. The freebase form of the piperidine derivative, typically dissolved in a suitable organic solvent like ether, methanol, or dioxane, is treated with hydrochloric acid. google.comwhiterose.ac.uk The acid can be added as a solution in a solvent (e.g., HCl in dioxane) or as a gas. The nitrogen atom of the piperidine ring gets protonated by the acid, forming the ammonium (B1175870) chloride salt, which is typically a crystalline solid that precipitates from the solution. google.comwhiterose.ac.uk

Rationale: There are several key reasons for converting the basic piperidine derivative to its hydrochloride salt:

Improved Stability and Handling : Salts are generally crystalline solids with higher melting points compared to their freebase forms, which may be oils or low-melting solids. This crystalline nature makes them easier to handle, purify through recrystallization, and store, as they are often less susceptible to degradation. whiterose.ac.uk

Enhanced Solubility : While the freebase form is soluble in organic solvents, the hydrochloride salt is typically more soluble in water and other polar protic solvents. This property is crucial for many applications, including biological testing and formulation.

Purification : Salt formation provides an excellent method for purification. The piperidine derivative can be precipitated as its salt, leaving non-basic impurities behind in the solvent. The salt can then be recrystallized to achieve high purity. wikipedia.org

Controlled Stoichiometry : The salt form ensures a precise 1:1 stoichiometry between the piperidine compound and the counter-ion, which is important for accurate dosing and formulation.

Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine Analogs

While 4-(2-chloro-5-methoxybenzyl)piperidine is achiral, many of its analogs possess one or more stereocenters, making stereocontrol a critical aspect of their synthesis. acs.org The development of methods to produce single enantiomers or diastereomers is a major focus in modern organic chemistry. ajchem-a.com Two primary strategies are employed: stereoselective synthesis and chiral resolution.

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly during the reaction.

Substrate-Controlled Synthesis : A chiral starting material is used to direct the stereochemical outcome of subsequent reactions.

Reagent-Controlled Synthesis : A chiral reagent or catalyst is used to induce stereoselectivity in a reaction involving a prochiral substrate. Examples include gold-catalyzed cyclizations of amides to form piperidin-4-ols and aza-Prins cyclizations to construct the piperidine ring with defined stereochemistry. nih.govrasayanjournal.co.in

Annulation Reactions : Methods like the [5+1] aza-Sakurai cyclization can build the piperidine ring stereoselectively from acyclic precursors. nih.gov

Radical Cyclizations : The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with high diastereoselectivity. acs.org

Chiral Resolution: This strategy involves the separation of a racemic mixture of enantiomers.

Classical Resolution : This method involves reacting the racemic piperidine base with a single enantiomer of a chiral acid (a resolving agent), such as (+)-camphorsulfonic acid or N-acetyl-L-leucine. google.com This forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the piperidine is recovered by treatment with a base. google.com

Chromatographic Separation : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. nih.gov The different interactions of the enantiomers with the chiral surface of the column packing lead to different retention times, allowing for their separation. nih.gov

Kinetic Resolution : In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst than the other. whiterose.ac.ukrsc.org This results in a mixture of unreacted starting material (enriched in the slower-reacting enantiomer) and the product (derived from the faster-reacting enantiomer). For example, kinetic resolution of N-Boc-2-arylpiperidines has been achieved using the chiral base n-BuLi/sparteine. whiterose.ac.ukrsc.org Enantioselective acylation using chiral hydroxamic acids is another effective method. nih.gov

The table below outlines common approaches for obtaining enantioenriched piperidine analogs.

Table 2: Methods for Stereoselective Synthesis and Chiral Resolution| Strategy | Method | Description |

|---|---|---|

| Stereoselective Synthesis | Asymmetric Catalysis | A chiral catalyst (e.g., based on Iridium, Gold, Palladium) guides the reaction to favor one stereoisomer. nih.govnih.gov |

| Radical Cyclization | Intramolecular cyclization reactions can proceed with high diastereoselectivity. acs.org | |

| Chiral Resolution | Classical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. google.com |

| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. nih.gov | |

| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent, allowing for separation of product and unreacted starting material. rsc.orgnih.gov |

Synthetic Route Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale manufacturing process requires significant optimization. The primary goals are to develop a process that is efficient, cost-effective, safe, and sustainable. gd3services.com For complex molecules like substituted piperidines, this involves a critical evaluation of each synthetic step.

Key considerations for route optimization and scale-up include:

Minimizing Step Count : Reducing the number of synthetic steps is a primary goal, as each step adds time, cost, and potential for yield loss. gd3services.comnews-medical.net Recently, novel methods combining biocatalytic oxidation with cross-coupling have been shown to dramatically shorten syntheses of complex piperidines. news-medical.net

Maximizing Yields : Each reaction must be optimized to provide the highest possible yield. This involves fine-tuning parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading.

Cost and Availability of Starting Materials : For large-scale synthesis, starting materials must be readily available and affordable. gd3services.com Routes that rely on expensive or difficult-to-source reagents are generally not viable for manufacturing.

Avoiding Problematic Reagents and Conditions : Highly hazardous or toxic reagents (e.g., certain heavy metals, pyrophoric reagents) and extreme reaction conditions (e.g., very low or high temperatures/pressures) should be avoided to ensure operational safety and minimize environmental impact. gd3services.com

Eliminating Chromatographic Purifications : Purification by silica (B1680970) gel chromatography is common in the lab but is expensive, time-consuming, and generates significant waste, making it undesirable for large-scale production. gd3services.com Optimized routes should favor purification by crystallization or distillation. gd3services.com The formation of hydrochloride salts, as discussed previously, is a key strategy to enable purification by crystallization. whiterose.ac.uk

Process Robustness : The optimized process must be robust and reproducible, meaning it consistently delivers the product in high yield and purity even with slight variations in reaction conditions that can occur in a manufacturing setting.

Optimization is an iterative process, often involving Design of Experiments (DoE) to systematically study the effect of multiple variables on the reaction outcome and identify the optimal conditions for the synthesis of piperidine-based active pharmaceutical ingredients (APIs). researchgate.net

Structure Activity Relationship Sar Studies of 4 2 Chloro 5 Methoxybenzyl Piperidine Scaffolds

Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring offers multiple positions for substitution, allowing for fine-tuning of a compound's pharmacological profile. The nature, position, and stereochemistry of these substituents can significantly impact receptor binding, selectivity, and pharmacokinetic properties.

Substituent Effects at the Piperidine 4-Position

The 4-position of the piperidine ring is a common site for modification in drug design. The introduction of different functional groups at this position can modulate the compound's interaction with its biological target. For instance, in a series of piperidine derivatives, the presence of a methyl group at the 4-position was found to be crucial for their anticancer properties. ajchem-a.com The specific placement of substituents can also influence selectivity. For example, in a study of monoamine transporter inhibitors, 4-(4-chlorophenyl)piperidine (B1270657) analogues were synthesized with a thioacetamide (B46855) side chain. nih.gov The stereochemistry at the 3,4-disubstituted piperidine ring was a key determinant of transporter selectivity. nih.gov

Research on piperidine derivatives as monoamine oxidase (MAO) inhibitors has shown that para-substitution on the piperidine ring is generally preferred over meta-substitution. acs.org Furthermore, the addition of a hydroxyl group at the para-position was found to enhance MAO inhibitory activity. acs.org

Table 1: Effect of 4-Position Piperidine Substituents on Biological Activity

| Substituent at 4-Position | Observed Biological Effect | Compound Class | Reference |

|---|---|---|---|

| Methyl | Essential for anticancer activity | Piperidine-containing sulfonamides | ajchem-a.com |

| 4-Chlorophenyl | Influences monoamine transporter selectivity | 3,4-disubstituted piperidines | nih.gov |

Impact of N-Substitutions on Piperidine Derivatives

The nitrogen atom of the piperidine ring provides a key site for modification, allowing for the introduction of various substituents that can significantly alter a compound's properties. nih.gov N-substitution can influence basicity, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for pharmacological activity. nih.gov

In the development of LATS1/2 kinase inhibitors, modifications to the N-substituent of a piperidine scaffold were explored to optimize potency and metabolic stability. acs.org While an N-methyl substitution led to a slight decrease in potency and metabolic stability, replacing the nitrogen with a cyclic sulfone or a glycine-modified analog resulted in good on-target activity and improved metabolic stability. acs.org

For a series of N-benzyl piperidine derivatives designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), the nature of the N-benzyl group was critical for activity. nih.gov Specific substitution patterns on the benzyl (B1604629) ring led to compounds with potent dual-enzyme inhibition. nih.gov

Table 2: Influence of N-Substitutions on Piperidine Derivative Properties

| N-Substituent | Effect on Biological/Physicochemical Property | Compound Series | Reference |

|---|---|---|---|

| Methyl | Slight decrease in potency and metabolic stability | LATS1/2 kinase inhibitors | acs.org |

| Cyclic Sulfone | Good on-target activity and metabolic stability | LATS1/2 kinase inhibitors | acs.org |

| Glycine-modified analog | Good on-target activity and metabolic stability | LATS1/2 kinase inhibitors | acs.org |

| Substituted Benzyl | Critical for dual HDAC/AChE inhibition | N-benzyl piperidine derivatives | nih.gov |

Stereochemical Implications of Piperidine Conformations

The piperidine ring typically adopts a chair conformation, and the axial or equatorial orientation of substituents can have a profound impact on biological activity. acs.org The stereochemistry of the piperidine ring influences how a molecule fits into a receptor's binding pocket and can dictate its pharmacological effect. nih.govnih.gov

Studies on 3-fluoropiperidine (B1141850) have shown a preference for the axial orientation of the fluorine atom, a phenomenon influenced by charge-dipole interactions, hyperconjugation, and solvation effects. researchgate.net This conformational preference can be critical for the molecule's interaction with its biological target.

In the context of monoamine transporter inhibitors, the stereochemistry of 3,4-disubstituted piperidines was found to be a deciding factor for selectivity. nih.gov For example, (-)-cis analogues exhibited selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, while (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter or had a broader spectrum of activity. nih.gov

The synthesis of new piperidin-4-one derivatives and their subsequent reduction led to the formation of specific stereoisomers. nih.gov The evaluation of these isomers for their biological activities revealed that the stereochemical arrangement of the substituents significantly affected their antibacterial, antifungal, and anthelmintic properties. nih.gov

Benzyl Moiety Modifications and their Pharmacological Consequences

The substituted benzyl group attached to the piperidine ring is another critical component for tuning the pharmacological profile of the 4-(2-Chloro-5-methoxybenzyl)piperidine scaffold. Modifications to the aromatic ring, including the position and nature of the substituents, can lead to significant changes in activity.

Positional Isomerism of Chloro and Methoxy (B1213986) Substituents

The specific placement of the chloro and methoxy groups on the benzyl ring is expected to have a significant impact on the molecule's interaction with its biological target. While direct SAR studies on the positional isomers of 4-(2-Chloro-5-methoxybenzyl)piperidine are not extensively available in the provided search results, general principles of medicinal chemistry suggest that altering the substitution pattern from 2-chloro-5-methoxy to other arrangements (e.g., 3-chloro-4-methoxy, 4-chloro-2-methoxy) would likely alter the electronic and steric profile of the molecule, thereby affecting its binding affinity and efficacy.

In a study of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), various substitutions on a phenyl ring were explored. nih.gov The replacement of a substituent with 4-chloro or 4-bromophenyl groups retained inhibitory potency, highlighting the importance of the substituent's position. nih.gov Similarly, for a series of LATS1/2 kinase inhibitors, the installation of a single fluorine or chlorine on a central phenyl group led to modest improvements in activity. acs.org

Electronic and Steric Effects of Aromatic Substituents (e.g., chloro, methoxy)

In the development of dopamine D4 receptor antagonists, the modification of an oxygen group with various aryl and heteroaryl groups containing both electron-donating and electron-withdrawing substituents was explored. nih.gov These modifications influenced the compound's activity. Furthermore, in the study of coumarin (B35378) derivatives, the electronic effects of substituents like bromine, nitro, hydroxyl, and methoxy groups were shown to influence the stability, reactivity, and biological properties of the compounds. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 4-(2-Chloro-5-methoxybenzyl)piperidine |

| 4-(2-Chloro-5-methoxybenzyl)piperidine HCl |

| Piperidine |

| N-methyl compound |

| Isopropyl-modified compound |

| Cyclic sulfone analog |

| Glycine-modified analog |

| 3-piperidine |

| 3-pyrrolidine |

| 3-azetidine |

| 4-azepane |

| N-benzyl-piperidine |

| Piperidin-4-one |

| (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol |

| Cis-3-alkyl-2,6-diarylpiperidin-4-one |

| 3-fluoropiperidine |

| 3,5-difluoropiperidine |

| 4-(4-Chlorophenyl)piperidine |

| 1,4-dihydroxy-2-naphthoate |

| Demethylmenaquinone |

| 4-chloro-N-methoxy-N-methylbenzamide |

| 3-iodo anisole |

| (4-chlorophenyl)(3-methoxyphenyl)methanone |

| 3-Br-acivicin |

| Benznidazole |

| Nifurtimox |

| 4-Azaindole-2-piperidine |

| Voglibose |

| Rimantadine |

| Doxorubicin |

| Pelleterine |

| N-methyl pelleterine |

| 4-azatetracyclo tetradecane |

| Piperine |

| Coumarin |

| 3-methoxycarbonylcoumarin |

| 1-Boc-4-methylenepiperidine |

| Phenylsilane |

| Methoxyamine |

| Thiophene |

Bioisosteric Replacements of the Benzyl Ring

The 2-chloro-5-methoxybenzyl moiety is a key determinant of the pharmacological profile of 4-(2-chloro-5-methoxybenzyl)piperidine. Bioisosteric replacement of this ring system—substituting it with other chemical groups that retain similar biological activity—is a common strategy to enhance desired properties.

Research into related benzamide (B126) series has shown that substitutions on the benzyl ring significantly impact receptor affinity. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, which share a substituted aromatic feature, modifications at the 2- and 5-positions of the benzene (B151609) ring led to notable changes in activity at muscarinic acetylcholine (B1216132) receptors. A compound with a 2-chloro substitution (8a) and another with a 2-methoxy substitution (8b) both demonstrated submicromolar inhibitory concentrations (IC50s) at the M1 receptor. nih.gov Furthermore, a 2,5-bis(trifluoromethyl) analog (8h) yielded an M1 IC50 of 490 nM with approximately 9-fold selectivity against M3 and M5 receptors. nih.gov This suggests that the electronic and steric properties of substituents at these positions are critical for receptor interaction.

In the context of 4-(2-chloro-5-methoxybenzyl)piperidine, replacing the 2-chloro-5-methoxyphenyl group with other substituted phenyl rings or heterocyclic systems can modulate activity. For example, in a study of piperidine derivatives as inhibitors of Mycobacterium tuberculosis, 4-chlorophenyl and 4-bromophenyl groups were found to retain potent inhibitory activity while reducing lipophilicity. nih.gov This highlights the potential to fine-tune the physicochemical properties of the lead compound without sacrificing potency.

The following table illustrates the impact of various substituents on the benzyl ring on the activity of related piperidine and piperazine (B1678402) compounds.

| Compound ID | Benzyl Ring Substitution | Target | Activity (IC50) | Reference |

| 8a | 2-Chloro | M1 Receptor | 960 nM | nih.gov |

| 8b | 2-Methoxy | M1 Receptor | 820 nM | nih.gov |

| 8h | 2,5-bis(Trifluoromethyl) | M1 Receptor | 490 nM | nih.gov |

| 11 | 4-Chloro | MenA | 22 µM | nih.gov |

This table presents data from related chemical series to infer potential SAR trends for the 4-(2-chloro-5-methoxybenzyl)piperidine scaffold.

Linker Region Design and its Impact on Compound Activity

In silico studies on various piperidine derivatives have indicated that these compounds can interact with a wide array of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org The flexibility or rigidity of the linker can influence which of these targets the compound preferentially binds to. A more rigid linker, for instance, might lock the molecule into a specific conformation that is optimal for binding to a particular receptor subtype, thereby enhancing selectivity. Conversely, a more flexible linker could allow the molecule to adapt to multiple binding sites, potentially leading to a broader spectrum of activity.

In a series of 4-hydroxypiperidine (B117109) derivatives developed as CCR5 antagonists, the nature of the group connecting a substituted benzyl moiety to the piperidine nitrogen was systematically varied. This led to the discovery that subtle changes in the linker could significantly improve potency. lookchem.com For example, the introduction of a hydroxyl group on the linker in analog 6k resulted in a 20-fold improvement in potency compared to the parent compound. lookchem.com

Systematic exploration of the linker in other piperidine-based scaffolds has also demonstrated its importance. For instance, in the development of inhibitors for the hepatitis C virus, a 1,3-cyclobutane linker was found to be optimal for activity. nih.gov

Rational Design Principles Derived from SAR for Enhanced Potency and Selectivity

The collective SAR data from studies on 4-benzylpiperidine (B145979) and related scaffolds provide a foundation for the rational design of new analogs with improved therapeutic profiles. The goal of rational drug design is to use the knowledge of the biological target and the SAR of lead compounds to create new molecules with enhanced properties. researchgate.net

Key principles derived from the SAR of this class of compounds include:

Benzyl Ring Substitution: The electronic and steric properties of substituents on the benzyl ring are critical. The 2-chloro and 5-methoxy groups of the parent compound likely play a significant role in target binding. Further optimization could involve exploring other halogen and alkoxy substitutions at these and other positions to improve potency and selectivity. For instance, the observation that 4-halo-substituents can maintain potency while reducing lipophilicity is a valuable design principle. nih.gov

Piperidine Moiety Modification: The piperidine ring itself can be a target for modification. While the core piperidine is often essential for activity, its replacement with other heterocyclic systems, such as piperazine or pyrrolidine, can alter the compound's properties. For example, in one study, replacing a piperazine with a piperidine ring was a critical factor for achieving high affinity for the σ1 receptor. clinmedkaz.org

Linker Optimization: The linker region should be systematically explored. Varying its length, rigidity, and polarity can fine-tune the orientation of the benzyl and piperidine moieties within the target's binding site. The introduction of functional groups, such as hydroxyl or carbonyl groups, within the linker can also introduce new hydrogen bonding interactions, potentially increasing potency. lookchem.com

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be powerful tools in the rational design process. These methods can help to predict how new analogs will bind to their target and can guide the synthesis of the most promising compounds. clinmedkaz.org

Computational and Theoretical Investigations for 4 2 Chloro 5 Methoxybenzyl Piperidine Analogs

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how piperidine (B6355638) analogs might interact with their biological targets on a molecular level. The process involves preparing 3D structures of both the ligand and the protein and then using a scoring function to rank the possible binding poses. nih.gov

For benzylpiperidine derivatives, docking studies often begin with preparing the ligand for physiological conditions (pH 7.4), which typically results in the protonation of the basic piperidine nitrogen. nih.gov This positively charged feature is often critical for binding. The protein target is prepared by obtaining its crystal structure from a database like the Protein Data Bank (PDB) and setting up a "grid box" that defines the binding site for the simulation. nih.gov

Once a benzylpiperidine analog is docked into a protein's active site, the specific interactions that stabilize the complex can be analyzed. These interactions are fundamental to the ligand's biological activity. Based on studies of similar piperidine-based compounds, several types of interactions are anticipated: nih.govresearchgate.net

Ionic Interactions: The protonated piperidine nitrogen is a key pharmacophoric element, capable of forming strong ionic bonds or salt bridges with negatively charged amino acid residues, such as aspartic acid (Asp) or glutamic acid (Glu). nih.gov

Hydrophobic Interactions: The benzyl (B1604629) group and its substituents provide a large hydrophobic surface that can interact favorably with nonpolar residues in the binding pocket. The 2-chloro and 5-methoxy groups on the benzyl ring contribute to these interactions.

Hydrogen Bonding: The methoxy (B1213986) group's oxygen atom can act as a hydrogen bond acceptor, forming connections with suitable donor residues in the protein.

Aromatic Interactions: The phenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp).

Halogen Bonds: The chlorine atom on the benzyl ring can participate in halogen bonding, an often-overlooked but significant non-covalent interaction with electron-rich atoms like oxygen or sulfur.

Docking simulations allow for the precise identification of amino acid residues that are critical for binding. These "hotspots" are regions in the binding site that contribute most significantly to the binding energy. For example, in studies of benzylpiperidine analogs targeting the sigma-1 receptor (S1R), specific residues have been identified as crucial. nih.gov The negatively charged Glu172 and Asp126 are often involved in ionic interactions with the piperidine nitrogen, while aromatic residues like Tyr206 can form hydrophobic interactions with the benzyl moiety. nih.gov Identifying these key residues is vital for structure-based drug design, as it allows chemists to modify the ligand to enhance interactions and improve affinity and selectivity.

Table 1: Potential Key Binding Residues and Interaction Types for Benzylpiperidine Analogs

| Interaction Type | Potential Ligand Feature | Example Protein Residues |

| Ionic Interaction | Protonated Piperidine Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Hydrophobic Interaction | Benzyl Ring, Chloro-substituent | Leucine (Leu), Valine (Val), Isoleucine (Ile) |

| Aromatic (π-π) Stacking | Benzyl Ring | Tyrosine (Tyr), Phenylalanine (Phe) |

| Hydrogen Bond Acceptor | Methoxy Group Oxygen | Serine (Ser), Threonine (Thr) |

| Halogen Bond | Chloro-substituent | Backbone Carbonyl Oxygen |

The three-dimensional shape (conformation) of a ligand is critical for its ability to fit into a binding pocket. Piperidine rings are not planar and typically exist in a low-energy "chair" conformation. nih.govasianpubs.org For 4-substituted piperidines, the large benzyl group is expected to preferentially occupy the equatorial position to minimize steric clashes.

However, the binding process is dynamic. NMR spectroscopy, X-ray crystallography, and molecular modeling indicate that while a molecule may have a preferred conformation in solution, it can adopt a different, higher-energy conformation to achieve optimal binding within a protein's active site. nih.gov For instance, interactions with the protein can sometimes favor a "twist-boat" conformation over the more stable chair form. nih.gov Furthermore, effects like pseudoallylic strain, which can occur when the piperidine nitrogen is part of a conjugated system, can force substituents into an axial orientation, dramatically altering the molecule's 3D shape and allowing it to access different subpockets within the binding site. nih.gov Computational analysis helps explore these possible bound conformations and understand how the inherent flexibility of the piperidine ring contributes to its binding profile.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is another powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a 3D query to search large chemical databases (virtual screening) for new, structurally diverse compounds that are likely to be active. biointerfaceresearch.comnih.gov

A common feature pharmacophore model is derived by analyzing a set of known active ligands. nih.gov The process involves superimposing the 3D structures of these molecules and identifying the shared chemical features and their spatial relationships. creative-biolabs.com

For analogs of 4-(2-chloro-5-methoxybenzyl)piperidine, a hypothetical pharmacophore model would likely include: nih.govnih.gov

A positive ionizable (PI) feature representing the protonated piperidine nitrogen.

One or more hydrophobic (H) or aromatic ring (AR) features corresponding to the substituted benzyl group.

A hydrogen bond acceptor (HBA) feature for the oxygen of the methoxy group.

The distances and angles between these features are precisely defined in the model. The most predictive models are generated from a training set of molecules with a wide range of biological activities. nih.gov These models are then validated to ensure they can successfully distinguish between active and inactive compounds.

Table 2: Hypothetical Pharmacophore Features for 4-(2-Chloro-5-methoxybenzyl)piperidine Analogs

| Pharmacophore Feature | Corresponding Chemical Moiety | Role in Binding |

| Positive Ionizable (PI) | Protonated Piperidine Nitrogen | Forms key ionic interaction with the target. |

| Aromatic Ring (AR) | Benzyl Ring | Engages in π-stacking and hydrophobic interactions. |

| Hydrophobic (H) | Chloro-substituent, Benzyl Ring | Fits into nonpolar pockets of the binding site. |

| Hydrogen Bond Acceptor (HBA) | Methoxy Group | Forms hydrogen bonds with donor residues. |

Pharmacophore models can be generated using two primary approaches, depending on the available information. nih.govbiointerfaceresearch.com

Ligand-Based Generation : This method is employed when the 3D structure of the biological target is unknown. creative-biolabs.com It relies solely on a collection of ligands known to be active at the target. The fundamental assumption is that these structurally diverse molecules bind to the same site in a similar manner, and therefore share common chemical features arranged in a specific 3D geometry. nih.gov Computational programs align the training set of molecules and extract the most probable pharmacophore. mdpi.com

Structure-Based Generation : When a high-resolution 3D structure of the protein-ligand complex is available, a structure-based pharmacophore can be created. biointerfaceresearch.com This approach directly maps the key interaction points within the receptor's binding site. Features are defined based on the properties of the amino acid residues that interact with a bound ligand—for example, a hydrogen bond donor feature is placed where the protein has a donor group, and a hydrophobic feature is placed in a nonpolar cavity. frontiersin.org This method is highly accurate as it is derived from direct structural evidence of a binding event and provides a powerful template for discovering novel ligands with a high probability of fitting the active site. biointerfaceresearch.com

Application in Novel Ligand Identification

Computational techniques are pivotal in the discovery of new ligands by screening large virtual libraries of compounds against biological targets. For piperidine derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to identify novel, potent, and selective ligands. nih.govnih.gov A computational approach can involve screening a collection of piperidine-based compounds to discover high-affinity ligands for specific targets, such as the sigma-1 receptor (S1R). nih.gov

The process often begins with building 3D structures of a library of analogs, which are then prepared for docking studies at a physiological pH. nih.gov Docking analyses help to decipher the binding mode of promising ligands, revealing crucial interactions with amino acid residues in the target protein. nih.gov Furthermore, QSAR models can be developed using 2D and 3D molecular descriptors to establish a statistical relationship between the chemical structure of the piperidine analogs and their biological activity. nih.gov These models are validated internally and externally to ensure their robustness and predictive power, allowing for the design of new derivatives with enhanced potency. nih.gov

In Silico ADME Prediction for Early Stage Compound Prioritization

Evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage is critical to reduce the high attrition rates in later phases of drug development. nih.gov In silico ADME screening allows for the rapid assessment of the pharmacokinetic profiles of compounds like 4-(2-chloro-5-methoxybenzyl)piperidine analogs, identifying the most promising candidates for further investigation. nih.govresearchgate.net

Predicted Metabolic Stability Assessment

Table 1: Predicted Metabolic Parameters for a Hypothetical 4-(2-Chloro-5-methoxybenzyl)piperidine Analog

| Parameter | Predicted Outcome | Significance |

| CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes/No | Predicts potential for drug-drug interactions with a major metabolic enzyme. |

| CYP2C9 Substrate | Yes/No | Indicates a potential pathway for metabolic clearance. |

| Total Clearance | Low / High | Estimates the rate of removal of the drug from the body. mdpi.com |

| **Metabolic Stability (T¹/²) ** | e.g., >30 min | Predicts the compound's stability in the presence of liver microsomes. acs.org |

Predictive Models for Absorption and Distribution Properties

Predictive models for absorption and distribution rely on the physicochemical properties of a molecule to estimate its behavior in the body. nih.gov In silico tools like SwissADME and admetSAR are used to calculate properties that govern a compound's ability to be absorbed from the gastrointestinal (GI) tract and distribute to its site of action. researchgate.netmdpi.com These models often assess compliance with established drug-likeness criteria, such as Lipinski's Rule of Five. researchgate.netmdpi.com

Key predicted parameters include human intestinal absorption (HIA), permeability through Caco-2 cells (a model of the intestinal wall), and the ability to cross the blood-brain barrier (BBB). researchgate.netmdpi.com Additionally, these models can predict whether a compound is a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and limit absorption. mdpi.com

Table 2: Predicted Absorption and Distribution Properties for a Hypothetical Analog

| Property | Predicted Value | Implication |

| Gastrointestinal (GI) Absorption | High / Low | Predicts oral bioavailability. researchgate.net |

| Blood-Brain Barrier (BBB) Permeant | Yes / No | Indicates potential for central nervous system effects. researchgate.netmdpi.com |

| P-glycoprotein (P-gp) Substrate | Yes / No | Affects absorption and distribution; non-substrates are often preferred. mdpi.com |

| Caco-2 Permeability | High / Low | An in vitro indicator of intestinal absorption. |

| Human Serum Albumin Binding | High / Low | Affects the fraction of free drug available for therapeutic action. mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a deep understanding of the intrinsic properties of a molecule, such as its electronic structure and reactivity, which are fundamental to its biological activity. derpharmachemica.com

Density Functional Theory (DFT) for Molecular Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the molecular structure and predict various properties of piperidine derivatives. derpharmachemica.comnih.gov By optimizing the molecular geometry at a specific level of theory (e.g., B3LYP/6-311G**), researchers can calculate a range of molecular descriptors. nih.gov These descriptors provide quantitative measures of the molecule's electronic characteristics. The outputs of these calculations, including total energy, dipole moment, and chemical hardness, help in understanding the molecule's stability and intermolecular interaction potential. nih.gov

Table 3: Example of DFT-Calculated Molecular Descriptors for a Piperidine Analog

| Molecular Descriptor | Definition | Example Value |

| Total Energy (Hartree) | The total electronic energy of the optimized molecule in its ground state. | -985.45 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. bhu.ac.in | 3.12 D |

| Ionization Potential (eV) | The energy required to remove an electron from the molecule. | 8.25 eV |

| Electron Affinity (eV) | The energy released when an electron is added to the molecule. | 0.98 eV |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | 3.64 eV |

Electrostatic Potential and Frontier Molecular Orbital Analysis

The analysis of a molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its chemical reactivity. acadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acadpubl.eu

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. derpharmachemica.commalayajournal.org It maps the electrostatic potential onto the electron density surface, with different colors representing different charge regions. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.org This analysis helps predict how the molecule will interact with biological targets. chemrxiv.org

Table 4: Predicted Frontier Orbital Energies for a Piperidine Analog

| Parameter | Description | Example Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. acadpubl.eu | -6.15 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. acadpubl.eu | -0.89 |

| Energy Gap (ΔE) | The difference between E_LUMO and E_HOMO, indicating chemical stability. acadpubl.eu | 5.26 |

In Vitro Biological Data for 4-(2-Chloro-5-methoxybenzyl)piperidine HCl Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, no specific in vitro biological evaluation data was found for the chemical compound this compound. The requested analysis, which was to include detailed research findings on its interaction with various receptors and enzymes, could not be completed due to the absence of published studies on this specific molecule.

The intended investigation was structured to cover several key areas of preclinical drug discovery, including:

Target Engagement and Receptor Binding Kinetics: This would have involved using radioligand binding assays to determine the affinity of the compound for various receptors and functional assays to characterize it as an agonist or antagonist.

Enzyme Inhibition Profiling: The plan was to assess the compound's ability to inhibit key enzymes such as Monoacylglycerol Lipase (MAGL), Glycine Transporter 1 (GlyT1), and Cyclooxygenase (COX) enzymes.

While the piperidine scaffold is a common feature in many biologically active compounds and is frequently studied for the targets mentioned, research into the specific derivative, this compound, does not appear in the accessible scientific record. Therefore, data tables and detailed discussions on its mechanistic properties could not be generated.

In Vitro Biological Evaluation and Mechanistic Studies of Piperidine Based Compounds

Enzyme Inhibition Profiling and Mechanistic Characterization

Acetylcholinesterase Inhibition

The piperidine (B6355638) moiety is a core structural feature in several potent acetylcholinesterase (AChE) inhibitors. Research into this class of compounds has shown significant inhibitory activity, which is crucial for potential therapeutic applications in conditions like Alzheimer's disease.

One of the most well-known AChE inhibitors containing a piperidine ring is Donepezil, chemically known as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride. Extensive studies have demonstrated its high potency. In vitro assays determined its IC50 value to be 5.7 nM against AChE. nih.gov Kinetic studies have further characterized its mechanism, revealing a mixed-type inhibition of the enzyme. nih.gov This indicates that it can bind to both the free enzyme and the enzyme-substrate complex.

Other research on novel piperidine derivatives has also yielded compounds with significant AChE inhibitory properties. For instance, a series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and evaluated, with the most potent compound against AChE, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, exhibiting an IC50 value of 12.55 µM. acgpubs.org Another study on phenoxyethyl piperidine derivatives identified a compound with an IC50 of 0.5 µM for electric eel AChE (eeAChE). nih.gov Furthermore, certain synthesized novel piperidine compounds have shown high inhibition rates at low concentrations, with one derivative displaying 73.07% inhibition at a 1 µM concentration. ijpsi.org

These findings highlight that the N-benzylpiperidine moiety is a key contributor to the inhibitory potency of these molecules against acetylcholinesterase. acgpubs.org

Table 1: Acetylcholinesterase (AChE) Inhibition by Piperidine-Based Compounds

| Compound/Derivative Class | IC50 Value (µM) | Enzyme Source | Citation |

|---|---|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 0.0057 | Not Specified | nih.gov |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 | Not Specified | acgpubs.org |

| Phenoxyethyl piperidine derivative (Compound 5c) | 0.50 | Electric Eel | nih.gov |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (vs. BuChE) | 17.28 | Not Specified | acgpubs.org |

| Phenylacetate piperidine derivative (Compound 19) | 5.10 | Not Specified | mdpi.com |

Kinase Inhibition Assays (e.g., CDK6, CDK9, CHK1, Nek2)

The piperidine and related piperazine (B1678402) scaffolds are recognized as privileged structures in medicinal chemistry and have been incorporated into molecules targeting various protein kinases, which are crucial regulators of cell cycle progression.

While specific data for 4-(2-chloro-5-methoxybenzyl)piperidine hcl is not available, studies on related heterocyclic compounds demonstrate their potential as kinase inhibitors. For example, Dinaciclib, a potent pyrazolopyridine inhibitor, demonstrates low nanomolar IC50 values against several cyclin-dependent kinases (CDKs), including CDK9, CDK2, CDK5, and CDK1. nih.gov Another compound, CDKI-73, which has a 2-aminopyrimidine structure, inhibits CDK9 as well as other CDK isoforms. nih.gov

Research has also explored piperazine derivatives as CDK inhibitors. One study focused on designing novel type II CDK2 inhibitors by hybridizing benzofuran and piperazine moieties. nih.gov Although pan-CDK inhibitors have shown limitations in clinical trials, the development of selective inhibitors for specific CDKs is considered a more promising strategy for cancer therapy. nih.gov Certain compounds have demonstrated selectivity, with one inhibitor showing an IC50 of 1 µM for CDK9 and over 30-fold selectivity against other CDKs like CDK2, CDK1, CDK4, and CDK6. nih.gov

Table 2: Kinase Inhibition by Structurally Related Heterocyclic Compounds

| Compound Class/Name | Target Kinase | IC50 Value | Selectivity Profile | Citation |

|---|---|---|---|---|

| Pyrazolopyridine (Dinaciclib) | CDK9, CDK2, CDK5, CDK1 | Low nanomolar | Broad (Pan-CDK) | nih.gov |

| 2-Aminopyrimidine (CDKI-73) | CDK9, CDK1, CDK2, CDK5 | Not specified | Inhibits other kinases like Aurora A/B | nih.gov |

| Pyridine (B92270)/Pyrimidine Amide | CDK9 | Single-digit nanomolar | Not specified | nih.gov |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK9 | 1 µM | >30-fold vs CDK1/2/4/6/7 | nih.gov |

SARS-CoV-2 Mpro Inhibition

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov The piperidine scaffold has been investigated as a component of potential Mpro inhibitors.

Computational and in vitro studies have explored the inhibitory potential of various piperidine-containing molecules against SARS-CoV-2 Mpro. A hybrid study combining molecular docking and simulations identified novel piperidine derivatives as proficient inhibitors of the virus. nih.gov The predicted inhibition constants (Ki) for the studied ligands ranged from 4.27 µM to 64.08 µM, suggesting they could be powerful inhibitors. nih.gov

In other research, screening of compound libraries has identified molecules with inhibitory activity in the low micromolar range. researchgate.net For instance, a fluorescence resonance energy transfer (FRET) assay confirmed the inhibitory activity of four hit compounds with IC50 values ranging from 16.27 µM to 38.36 µM. europeanreview.org Another study on peptidomimetic inhibitors targeting the SARS-CoV-2 papain-like protease (PLpro), another key viral enzyme, yielded a compound with an IC50 of 0.46 µM. mdpi.com While targeting a different protease, this demonstrates the utility of such scaffolds in designing potent viral enzyme inhibitors.

Table 3: SARS-CoV-2 Mpro Inhibition by Various Compounds

| Compound/Derivative Class | IC50 Value (µM) | Assay Method | Citation |

|---|---|---|---|

| IMB63-8G | 16.27 | FRET | europeanreview.org |

| IMB84-8D | 24.25 | FRET | europeanreview.org |

| IMB26-11E | 32.48 | FRET | europeanreview.org |

| IMB96-2A | 38.36 | FRET | europeanreview.org |

| GC-376 (Positive Control) | 5.13 | FP | europeanreview.org |

| Ensitrelvir | 0.013 | Not specified | mdpi.com |

12-Lipoxygenase (12-LOX) Inhibition

The enzyme 12-lipoxygenase (12-LOX) plays a role in inflammatory pathways and platelet activation, making it a target for anti-inflammatory and anti-platelet therapies. nih.gov Studies have evaluated piperidine-containing natural products for their ability to inhibit this enzyme.

Piperine, an alkaloid found in black pepper that contains a piperidine moiety, has been studied for its lipoxygenase (LOX) inhibitory activity. In vitro kinetic studies determined the IC50 value of piperine to be 85.79 µM. nih.gov Interestingly, derivatives of piperine demonstrated even greater potency. Piperonylic acid and piperic acid, two derivatives, showed significantly lower IC50 values of 43.065 µM and 45.17 µM, respectively. nih.gov These findings suggest that while the core structure contributes to the activity, modifications can enhance the inhibitory potential. Molecular modeling experiments support these findings, indicating that the derivatives may bind more strongly to the enzyme's active site. nih.gov

Table 4: Lipoxygenase (LOX) Inhibition by Piperine and Its Derivatives

| Compound | IC50 Value (µM) | Binding Free Energy (kcal/mol) | Glide Score (kcal/mol) | Citation |

|---|---|---|---|---|

| Piperine | 85.79 | -7.47 | -7.28 | nih.gov |

| Piperonylic acid | 43.065 | -8.33 | -10.32 | nih.gov |

| Piperic acid | 45.17 | -8.09 | -10.72 | nih.gov |

| Piperonal | 50.78 | -7.86 | -9.57 | nih.gov |

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The piperidine scaffold has been incorporated into various compounds to explore their potential as α-amylase inhibitors.

A series of synthesized piperidine-substituted chalcones were evaluated for their α-amylase inhibitory activity in vitro. nih.govtandfonline.com All tested compounds showed inhibitory activity, with IC50 values ranging from 9.86 µM to 35.98 µM, which compared favorably to the standard drug acarbose (IC50 = 13.98 ± 0.11 µM). nih.govtandfonline.comnih.gov Another novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated an inhibitory activity of 97.30% against the α-amylase enzyme in vitro. nih.gov

Additionally, phenylsulfonyl piperazine derivatives have been investigated as α-amylase inhibitors, with some compounds showing inhibitory percentages surpassing that of acarbose. cumhuriyet.edu.tr These studies indicate that the piperidine and related piperazine rings are viable scaffolds for designing potent α-amylase inhibitors.

Table 5: Alpha-Amylase Inhibition by Piperidine/Piperazine Derivatives

| Compound/Derivative Class | IC50 Value (µM) or % Inhibition | Standard | Citation |

|---|---|---|---|

| Piperidine-substituted chalcones | 9.86 - 35.98 µM | Acarbose (13.98 µM) | nih.govtandfonline.com |

| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | 97.30% | Acarbose (61.66%) | nih.gov |

| Phenylsulfonyl piperazine derivative (Compound 4) | 80.61% | Acarbose (78.81%) | cumhuriyet.edu.tr |

Selectivity Profiling Against Off-Targets

When developing enzyme inhibitors, selectivity is a critical parameter to minimize potential side effects from unintended interactions with other proteins. For piperidine-based compounds, selectivity has been assessed against various off-targets depending on the primary therapeutic goal.

In the context of acetylcholinesterase inhibitors, selectivity is often measured against the related enzyme butyrylcholinesterase (BuChE). The highly potent AChE inhibitor Donepezil (E2020) demonstrated a selective affinity 1250 times greater for AChE than for BuChE, highlighting its specificity. nih.gov Similarly, studies on phenoxyethyl piperidine derivatives found that some compounds were potent inhibitors of AChE while showing no inhibitory activity against equine BuChE at concentrations up to 100 µM. nih.gov

For kinase inhibitors, selectivity is profiled across a panel of different kinases. A 2-anilino-4-(thiazol-5-yl)pyrimidine compound with a piperidine moiety was found to be over 30-fold more selective for CDK9 compared to other CDKs, including CDK1, CDK2, CDK4, and CDK6. nih.gov

In the development of ligands for G-protein coupled receptors, piperidine derivatives have also been evaluated for selectivity. A study on dual-target ligands for histamine H3 (H3R) and sigma-1 (σ1R) receptors assessed their affinity for other histamine receptor subtypes (H1R, H2R, H4R) and the sigma-2 (σ2R) receptor. Some compounds showed high selectivity for H3R and σ1R with Ki values greater than 10,000 nM for other histamine receptors, demonstrating a favorable selectivity profile. nih.gov

In Vitro Metabolic Stability Studies in Liver Microsome Models

Studies on piperidine-based compounds have shown that structural modifications can significantly impact their metabolic stability. In one study, placing an aromatic moiety on the piperidine scaffold improved microsomal stability compared to a hydrophobic cycloalkyl substituent, which had a half-life (t1/2) of only 2.4 minutes. nih.gov Further modifications, such as the inclusion of deuterium, led to significant improvements, with half-lives extending to over 240 minutes in human liver microsomes and over 60 minutes in rat liver microsomes. nih.gov This suggests that the piperidine ring itself may not be the primary site of initial metabolic degradation in some cases. nih.gov

Conversely, other studies have shown that the piperidine ring can be a site of metabolism. A study on piperine found that it is metabolized by human liver microsomes through pathways including hydroxylation and dehydrogenation, leading to the formation of several stable metabolites. nih.gov The stability of piperidine-based compounds can also vary significantly across species. For one synthetic compound, YZG-331, about 46% was metabolized in rat liver microsomes within 120 minutes, while less than 20% was metabolized in human, monkey, dog, and mouse liver microsome systems, indicating notable interspecies variation. frontiersin.org

Table 6: Metabolic Stability of Piperidine Derivatives in Liver Microsomes

| Compound/Modification | Species | Parameter | Value | Citation |

|---|---|---|---|---|

| Piperidine sEH inhibitor with cycloalkyl group | Not specified | t1/2 | 2.4 min | nih.gov |

| Deuterated piperidine sEH inhibitor (Compound 3h/3i) | Human | t1/2 | >240 min | nih.gov |

| Deuterated piperidine sEH inhibitor (Compound 3h/3i) | Rat | t1/2 | >60 min | nih.gov |

| YZG-331 | Rat | % Metabolized (120 min) | 46% | frontiersin.org |

| YZG-331 | Human | % Metabolized (120 min) | ~14% | frontiersin.org |

| YZG-331 | Monkey | % Metabolized (120 min) | ~11% | frontiersin.org |

Cell-Based Assays for Target Pathway Modulation

The in vitro evaluation of piperidine-based compounds, including those structurally related to this compound, has been a significant area of research to elucidate their mechanisms of action and potential therapeutic applications. Cell-based assays are crucial in determining how these compounds modulate cellular pathways, particularly in the context of cancer. These assays often reveal effects on cell cycle progression and the induction of apoptosis, providing insights into the molecular targets of these agents.

A substantial body of research has focused on the impact of piperidine derivatives on the cell cycle of various cancer cell lines. These studies frequently employ flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The findings often indicate that certain piperidine compounds can induce cell cycle arrest at specific checkpoints, thereby inhibiting cancer cell proliferation.

For instance, studies on various cancer cell lines have demonstrated that treatment with certain piperidine derivatives leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is often accompanied by a corresponding decrease in the percentage of cells in the G0/G1 and S phases. The induction of G2/M arrest prevents cancer cells from proceeding to mitosis, ultimately leading to a halt in their proliferation.

To further understand the mechanisms underlying cell cycle arrest, researchers often investigate the modulation of key regulatory proteins. Western blot analysis is a common technique used to measure the expression levels of proteins such as cyclins and cyclin-dependent kinases (CDKs), which are critical for the progression through different phases of the cell cycle. For example, the G2/M transition is primarily regulated by the cyclin B1/CDK1 complex. Studies have shown that some piperidine compounds can downregulate the expression of cyclin B1, leading to the inhibition of the cyclin B1/CDK1 complex and subsequent G2/M arrest.

In addition to cell cycle analysis, the pro-apoptotic effects of piperidine derivatives are extensively studied. Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells.

Cell-based assays to assess apoptosis include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Research on various piperidine compounds has shown a dose-dependent increase in the percentage of apoptotic cells in different cancer cell lines. This suggests that these compounds can trigger the apoptotic cascade.

The molecular mechanism of apoptosis induction by piperidine derivatives often involves the modulation of the Bcl-2 family of proteins. The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a key determinant of cell fate. An increase in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. Western blot analyses have often revealed that treatment with certain piperidine compounds results in the upregulation of Bax and downregulation of Bcl-2, thereby promoting apoptosis.

Furthermore, the activation of caspases, such as caspase-3 and caspase-9, is a hallmark of apoptosis. Caspase activity assays can quantify the activation of these enzymes in response to treatment with piperidine compounds, providing further evidence of apoptosis induction.

While specific data for this compound is not publicly available, the following tables present illustrative data from studies on other piperidine derivatives, demonstrating how their effects on cell cycle and apoptosis are typically reported.

Table 1: Effect of a Representative Piperidine Derivative on Cell Cycle Distribution in a Cancer Cell Line

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.2 |

| Compound X (10 µM) | 55.2 ± 2.5 | 20.1 ± 1.8 | 24.7 ± 2.0 |

| Compound X (25 µM) | 40.8 ± 3.0 | 15.6 ± 1.3 | 43.6 ± 2.8 |

| Compound X (50 µM) | 25.1 ± 2.8 | 10.2 ± 1.1 | 64.7 ± 3.5 |

Data are presented as mean ± standard deviation from three independent experiments. The data is illustrative and based on published research on various piperidine derivatives.

Table 2: Effect of a Representative Piperidine Derivative on Apoptosis Induction in a Cancer Cell Line

| Treatment | % of Early Apoptotic Cells (Annexin V+/PI-) | % of Late Apoptotic Cells (Annexin V+/PI+) |

| Control | 2.1 ± 0.5 | 1.5 ± 0.3 |

| Compound Y (10 µM) | 8.7 ± 1.2 | 4.3 ± 0.8 |

| Compound Y (25 µM) | 20.5 ± 2.1 | 12.8 ± 1.5 |

| Compound Y (50 µM) | 35.2 ± 3.0 | 25.6 ± 2.2 |

Data are presented as mean ± standard deviation from three independent experiments. The data is illustrative and based on published research on various piperidine derivatives.

Table 3: Modulation of Cell Cycle and Apoptotic Regulatory Proteins by a Representative Piperidine Derivative

| Protein | Treatment with Compound Z (25 µM) (Fold Change vs. Control) |

| Cyclin B1 | ↓ 0.45 |

| CDK1 | ↓ 0.60 |

| Bax | ↑ 2.5 |

| Bcl-2 | ↓ 0.35 |

| Cleaved Caspase-3 | ↑ 3.2 |

Data is illustrative and represents typical findings from Western blot analyses in studies of piperidine derivatives.

Lead Compound Development and Optimization Strategies for Piperidine Analogs

Identification of 4-(2-Chloro-5-methoxybenzyl)piperidine as a Potential Lead Scaffold

The journey of a drug from concept to clinic often begins with the identification of a "lead compound"—a chemical starting point that exhibits a desired biological activity. The selection of a compound like 4-(2-Chloro-5-methoxybenzyl)piperidine as a lead scaffold can arise from several discovery pathways. High-throughput screening (HTS) campaigns, for instance, test vast libraries of compounds for activity against a specific biological target. The discovery of N-piperidinyl-benzimidazolones as inhibitors of the enzyme OGG1 through an HTS campaign serves as a prime example of this approach. nih.gov

Alternatively, a lead scaffold can be designed based on the structure of a known ligand or by utilizing fragment-based approaches. The structure of 4-(2-Chloro-5-methoxybenzyl)piperidine itself contains key features commonly exploited in medicinal chemistry:

The Piperidine (B6355638) Ring: This core provides a robust, non-planar anchor, which is present in over 7,000 bioactive compounds and is a key component in more than 70 FDA-approved drugs. enamine.netresearchgate.net Its basic nitrogen can form critical salt-bridge interactions with biological targets and improve aqueous solubility.

The Substituted Benzyl (B1604629) Moiety: The 2-chloro-5-methoxybenzyl group offers a combination of steric bulk, lipophilicity, and hydrogen-bonding potential. The chlorine and methoxy (B1213986) substituents are classic modifications used to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity. nih.gov For example, chloro-substituents have been shown to enhance selectivity for certain protein kinases. nih.gov

While the specific biological activity of 4-(2-Chloro-5-methoxybenzyl)piperidine is not extensively documented in public literature as a definitive lead, its structural components are emblematic of scaffolds found to be active against a wide array of targets, including enzymes, receptors, and ion channels. clinmedkaz.orgchemimpex.com Its value lies in serving as a key intermediate and building block for more complex and potent therapeutic agents. chemimpex.com

Strategies for Scaffold Morphing and Core Structure Diversification

Once a lead scaffold is identified, medicinal chemists often employ scaffold morphing, or "scaffold hopping," to create novel chemical entities with improved properties. This strategy involves replacing the central core of the molecule (in this case, the piperidine ring) with a different, often isosteric, ring system to enhance potency, improve pharmacokinetics, or secure new intellectual property.

Key strategies for diversifying the piperidine core include:

Replacement with other Saturated Heterocycles: The piperidine ring can be replaced with smaller or larger rings, such as azetidine, pyrrolidine, or azepane, to probe the optimal ring size for target engagement. acs.org These changes can lead to modest alterations in biological activity while significantly impacting physical properties. acs.org

Introduction of Rigidity: To reduce the entropic penalty upon binding, more rigid analogs can be synthesized. This includes creating bridged systems or spirocycles. acs.org

Bioisosteric Replacement: The piperidine can be swapped with bioisosteres—substituents that retain similar physical or chemical properties, leading to comparable biological activity. A notable example is the replacement of piperidine with 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane. These scaffolds can alter lipophilicity (logD) and metabolic stability while mimicking the three-dimensional shape of the original piperidine ring. researchgate.net

| Original Scaffold | Morphed Scaffold | Key Impact | Reference |

|---|---|---|---|

| Piperidine | 1-Azaspiro[3.3]heptane | Reduced lipophilicity, improved metabolic stability compared to 2-azaspiro[3.3]heptane. | researchgate.net |

| Piperidine | 2-Azaspiro[3.3]heptane | Reduced lipophilicity, but lower metabolic stability compared to piperidine. | researchgate.net |

| Piperidine | Pyrrolidine / Azetidine | Modest changes in activity, alters spatial arrangement of substituents. | acs.org |